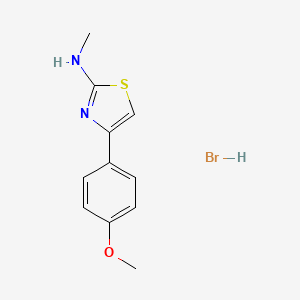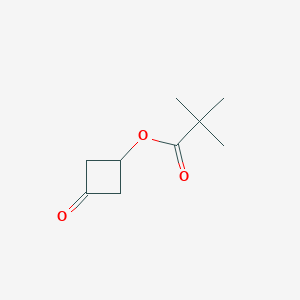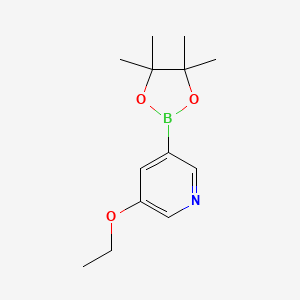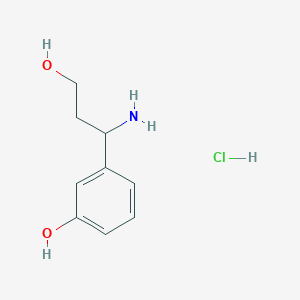
2,4-ジフルオロ-5-(2-メチルプロパンアミド)安息香酸
概要
説明
2,4-Difluoro-5-(2-methylpropanamido)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol. This compound features two fluorine atoms on the benzene ring and an isobutyramide group attached to the fifth carbon of the ring
科学的研究の応用
2,4-Difluoro-5-(2-methylpropanamido)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The compound is a derivative of benzoic acid, which is often used in medicine and food preservation. Benzoic acid and its derivatives can have various targets depending on their specific functional groups .
Biochemical Pathways
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . The specific pathways for this compound could be similar, but would depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and solubility. Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-5-(2-methylpropanamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzoic acid as the starting material.
Activation: The carboxylic acid group of 2,4-difluorobenzoic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Amide Formation: The acid chloride is then reacted with isobutyramide under controlled conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2,4-Difluoro-5-(2-methylpropanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.
Substitution: Substitution reactions can occur at the benzene ring, replacing hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.
類似化合物との比較
2,4-Difluorobenzoic Acid: Lacks the isobutyramide group.
2,4-Difluoro-5-aminobenzoic Acid: Lacks the isobutyramide group and has an amino group instead.
2,4-Difluoro-5-(methylamino)benzoic Acid: Similar structure but with a methylamino group instead of isobutyramide.
Uniqueness: 2,4-Difluoro-5-(2-methylpropanamido)benzoic acid is unique due to the presence of the isobutyramide group, which imparts distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of 2,4-difluoro-5-(2-methylpropanamido)benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2,4-difluoro-5-(2-methylpropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-5(2)10(15)14-9-3-6(11(16)17)7(12)4-8(9)13/h3-5H,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVYKILXYSAKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C(=C1)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-BOC-3-[(DIMETHYLAMINO)METHYLENE]-4-OXOPIPERIDINE](/img/structure/B1423227.png)






